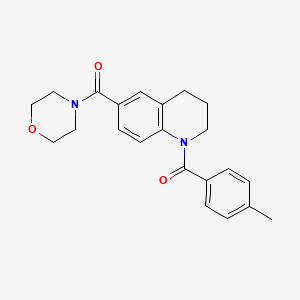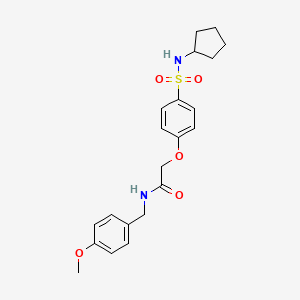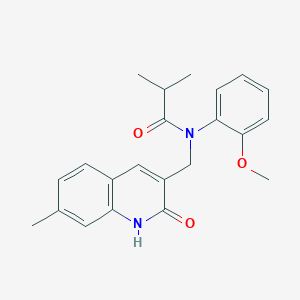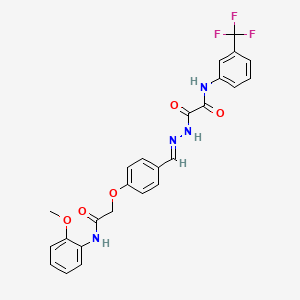
1,6-Diacetylpyrene
Vue d'ensemble
Description
1,6-Diacetylpyrene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique properties. It is a yellow powder that is soluble in organic solvents and is commonly used as a fluorescent probe for studying protein-ligand interactions.
Applications De Recherche Scientifique
Luminescent Properties and Crystal Structure Prediction : Tchoń et al. (2021) studied various polymorphs of 1,8-Diacetylpyrene, which is similar to 1,6-Diacetylpyrene. They found these polymorphs have distinct optical properties influenced by their molecular arrangements. This study highlights the use of such compounds in materials with variable luminescence properties, potentially applicable in electronics and photonics Tchoń et al., 2021.
Pyrene-Derived Ligands in Chemistry : Chouai et al. (2003) synthesized ligands by combining diacetylpyrenes with phenanthroline, leading to the formation of dinuclear RuII complexes. This research demonstrates the potential of pyrene derivatives in creating complex molecular structures with applications in fields like catalysis and molecular synthesis Chouai et al., 2003.
Environmental Science and Biodegradation : Lambert et al. (1994) explored the metabolism of pyrene by the basidiomycete Crinipellis stipitaria, identifying metabolites like 1,6-dihydroxypyrene. This research is significant for understanding the environmental degradation of polycyclic aromatic hydrocarbons and their derivatives Lambert et al., 1994.
ICT and Fluorescence in Biological Research : Lee et al. (2007) investigated alkynylpyrenes, related to 1,6-Diacetylpyrene, for their applications in organic materials showing red-shifted fluorescence emission. These materials are useful in biological research as probes and in electronics for devices like light-emitting diodes Lee et al., 2007.
Photophysical Properties in Donor-Acceptor Systems : Kurata et al. (2017) explored pyrene derivatives with donor-acceptor substituents, examining the influence of substitution patterns on photophysical properties. This research contributes to the understanding of molecular interactions in pyrene derivatives, which is crucial for designing materials with specific electronic and optical properties Kurata et al., 2017.
Chemistry of Pyrene-Based Polymers : Robert et al. (2017) synthesized a carboxyfunctionalized pyrenophane-tetraene, related to 1,6-Diacetylpyrene, demonstrating its potential in creating novel polymeric structures. This research could lead to new materials with unique mechanical or chemical properties Robert et al., 2017.
Propriétés
IUPAC Name |
1-(6-acetylpyren-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c1-11(21)15-7-3-13-6-10-18-16(12(2)22)8-4-14-5-9-17(15)19(13)20(14)18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXIABZKWQEJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)C(=O)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235575 | |
| Record name | 1-(6-Acetylpyren-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86471-04-7 | |
| Record name | 1-(6-Acetylpyren-1-yl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086471047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(6-Acetylpyren-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




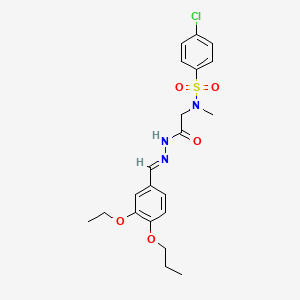
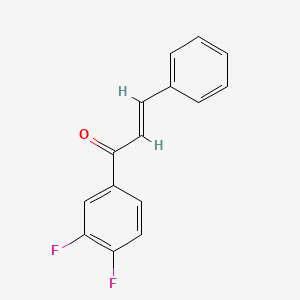

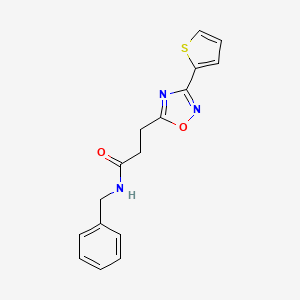



![6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7705514.png)
